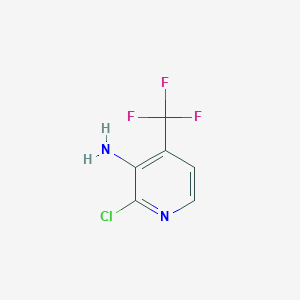

2-Chloro-4-(trifluoromethyl)pyridin-3-amine

描述

桉油醇,化学名为1,8-桉叶素,是一种单萜类化合物。它呈现为无色液体,具有清新的樟脑味和辛辣、凉爽的味道。桉油醇是一种双环醚,不溶于水,但可与有机溶剂混溶。 它约占桉树油的70-90%,是这种天然芳香油的重要组成部分 .

准备方法

合成路线::

- 桉油醇可以通过多种方法合成,包括α-松油醇或α-蒎烯的氧化。

- 一种常见的方法是α-松油醇的环氧化,然后进行酸催化的开环反应形成桉油醇。

- 另一种方法是α-蒎烯氧化物的异构化,得到桉油醇。

- 桉油醇是工业上从桉树油中提取的,桉树油是从桉树属植物中提取的。

- 蒸汽蒸馏法通常用于获取桉树油,然后进行分馏分离出桉油醇。

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution with various nucleophiles due to the electron-withdrawing effects of the trifluoromethyl (-CF₃) and amine (-NH₂) groups.

Key Insight : The reaction proceeds via an aromatic SNAr mechanism, with the trifluoromethyl group enhancing electrophilicity at C2. Polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 12h | 2-Phenyl-4-(trifluoromethyl)pyridin-3-amine | 75 |

| Vinylboronic acid | PdCl₂(dppf), CsF | THF, 80°C, 8h | 2-Vinyl-4-(trifluoromethyl)pyridin-3-amine | 68 |

Mechanism : Oxidative addition of Pd⁰ to the C–Cl bond, followed by transmetallation with the boronic acid and reductive elimination.

Base-Promoted Transformations

The compound reacts with nucleophiles under basic conditions to form β-substituted-trifluoromethyl-ethenes, which undergo cycloadditions.

| Nucleophile | Base | Product (Intermediate) | Final Product (Cycloaddition) | Yield (%) |

|---|---|---|---|---|

| O-Nucleophile | KOtBu | β-Alkoxy-trifluoromethyl-ethene | Pyrrolidine derivatives | 60–80 |

| S-Nucleophile | NaH | β-Sulfanyl-trifluoromethyl-ethene | Thiopyrrolidines | 55–75 |

Example : Reaction with sodium methoxide generates an ethene intermediate, which undergoes [3+2] cycloaddition with nitrones to yield pyrrolidines.

Oxidation and Reduction Reactions

The amine group at position 3 and the trifluoromethyl group influence redox behavior.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | H₂O₂, FeCl₃, 50°C | 3-Nitroso-2-chloro-4-(trifluoromethyl)pyridine | Limited stability of nitroso group |

| Reduction | H₂, Pd/C, EtOH | 2-Chloro-4-(trifluoromethyl)pyridine | Partial dehalogenation observed |

Limitations : Over-oxidation of the amine group can lead to decomposition, while reduction may require controlled conditions to retain the chloro substituent.

Chlorination and Functionalization

The trifluoromethyl group stabilizes intermediates in halogenation reactions.

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| SOCl₂, DMF | 1,2-Dichloroethane, reflux | 2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride | 85 |

Application : The carbonyl chloride derivative is a precursor for amides and esters in agrochemical synthesis .

科学研究应用

Chemical Synthesis

The compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure, characterized by the presence of both chloro and trifluoromethyl groups, allows for a range of chemical transformations.

Key Reactions:

- Nucleophilic Substitution: The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, making them more reactive towards nucleophiles. This property is exploited in synthesizing substituted pyridines, which are valuable in medicinal chemistry.

- Formation of β-substituted Trifluoromethyl Ethenes: Through base-promoted reactions with O-, N-, and S-nucleophiles, this compound can yield β-substituted trifluoromethyl ethenes, which are further transformed into complex molecular architectures like pyrrolidines via [3 + 2] dipolar cycloaddition reactions.

Agrochemical Applications

In the agrochemical industry, derivatives of 2-chloro-4-(trifluoromethyl)pyridin-3-amine have been utilized for developing effective herbicides. A notable example includes its role in synthesizing trifloxysulfuron , a highly efficient herbicide.

Synthesis Example:

- The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine , a precursor for trifloxysulfuron, involves multiple steps starting from nicotinamide. This highlights the compound's importance in creating new agrochemicals that enhance crop protection against pests.

Pharmaceutical Research

The ability to introduce various functional groups into the pyridine ring opens up possibilities for creating novel drug candidates. The compound's derivatives can lead to the synthesis of a wide range of heterocyclic compounds, such as pyridines and 1,2,4-triazines, which are common scaffolds in medicinal chemistry.

Case Study:

- Research has indicated that derivatives of this compound can be synthesized into imidazo [1,2-a]pyridine-coumarin hybrid molecules , which show potential as inhibitors for NS5B, a protein implicated in Hepatitis C treatment. This demonstrates the compound's relevance in developing therapeutic agents.

作用机制

- 桉油醇的作用归因于其与分子靶标和途径的相互作用。

- 它可能调节离子通道、受体或酶,从而促进其生物活性。

相似化合物的比较

- 桉油醇以其独特的香气和治疗特性而著称。

- 类似的化合物包括柠檬烯、α-蒎烯和樟脑。

生物活性

2-Chloro-4-(trifluoromethyl)pyridin-3-amine, also known as EVT-355943, is a compound that has attracted attention in various fields, particularly in medicinal chemistry and agrochemical development. Its unique structural features, including the trifluoromethyl group, significantly influence its biological activity and synthetic utility.

The compound's molecular formula is CClFN, and it belongs to the class of halogenated pyridines. The trifluoromethyl group imparts strong electron-withdrawing properties, enhancing the electrophilicity of adjacent carbon atoms, which facilitates nucleophilic substitutions and other chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of diverse derivatives.

Synthesis Pathways

Common synthetic routes for this compound include:

- Starting from 2-chloro-4-(trifluoromethyl)pyridine : This method allows for the introduction of various functional groups.

- Multi-step reactions : These often involve nucleophilic substitutions with O-, N-, and S-nucleophiles to yield β-substituted-trifluoromethyl-ethenes.

The versatility in synthesis enables the creation of derivatives that can be screened for biological activity.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of this compound have shown significant activity against Chlamydia trachomatis, a common sexually transmitted infection. The presence of the trifluoromethyl group is crucial for this activity, as evidenced by structure-activity relationship (SAR) studies that demonstrated compounds lacking this group were inactive .

Anticancer Activity

In addition to antimicrobial effects, some derivatives have exhibited anticancer properties. For example, certain analogues demonstrated IC values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming established chemotherapeutics like 5-Fluorouracil . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to enhance electrophilicity through the trifluoromethyl group. This alteration in electronic properties facilitates interactions with biological targets such as enzymes involved in cell proliferation and infection pathways.

属性

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMUXCNJJIWKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600617 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166770-70-3 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 166770-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。